benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate
CAS No.:
Cat. No.: VC13812688
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
| Standard InChI | InChI=1S/C16H20N2O3/c19-15-11-17(10-14-8-4-5-9-18(14)15)16(20)21-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
| Standard InChI Key | BUSBZXUQUKKFNS-UHFFFAOYSA-N |
| SMILES | C1CCN2C(C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CCN2C(C1)CN(CC2=O)C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrido-pyrazine core structure, characterized by a fused bicyclic system that includes nitrogen atoms within its rings. The presence of a benzyl group and a carboxylate moiety contributes to its chemical reactivity and potential biological activity.
Synthesis Methods
The synthesis of benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate can be achieved through several methods, often involving the use of heterocyclic chemistry techniques. These methods typically include:
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Condensation Reactions: Forming the pyrido-pyrazine core through condensation reactions between appropriate precursors.
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Alkylation: Introducing the benzyl group via alkylation reactions.
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Esterification: Forming the carboxylate moiety through esterification reactions.
Potential Applications
Compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and other pharmacological effects. The unique structural attributes of benzyl 4-oxo-3,6,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate suggest potential applications in various fields, such as:
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Pharmaceuticals: As a precursor or active ingredient in drug development.
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Biological Research: In studies involving protein-ligand interactions or as a tool compound for understanding biological pathways.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| 2-benzyl-1-oxo-4,4a,5,6,7,8-hexahydro-3H-pyrido[1,2-c]pyrimidine | Similar bicyclic structure | Exhibits distinct antimicrobial properties |
| 7-Chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido-[1,2-a]pyrimidine | Contains chlorine substituent | Known for enhanced anticancer activity |
| 9-Methyl-2-(4-methyl-piperazin-1-yl)-4-oxo-pyrido[1,2-a]pyrimidine | Piperazine ring addition | Potentially offers improved solubility |
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